molecular formula C8H6BrNO B1343639 6-Bromo-1H-indol-4-ol CAS No. 885518-89-8

6-Bromo-1H-indol-4-ol

Cat. No.: B1343639
CAS No.: 885518-89-8
M. Wt: 212.04 g/mol
InChI Key: HHYWLIRDFVYLRO-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-4-ol is a heterocyclic compound and a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in various bioactive molecules. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring makes this compound a unique compound with specific chemical properties .

Scientific Research Applications

6-Bromo-1H-indol-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It serves as a probe in studying biological processes involving indole derivatives.

    Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for 6-Bromo-1H-indol-4-ol was not found, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemicals .

Future Directions

Indole derivatives, including 6-Bromo-1H-indol-4-ol, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications .

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-indol-4-ol plays a crucial role in biochemical reactions, particularly in signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been recognized as a signal molecule in bacterial species, indicating its involvement in quorum sensing and other communication processes . The compound’s interactions with enzymes such as tryptophan-6-halogenase and flavin reductase have been documented, highlighting its role in the halogenation of tryptophan . These interactions are essential for the compound’s function in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a signal molecule in bacterial species suggests its involvement in regulating cellular communication and coordination . Additionally, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound’s bromine atom at the 6th position enhances its ability to interact with specific enzymes and receptors. For example, it binds to tryptophan-6-halogenase, facilitating the halogenation of tryptophan . This interaction is crucial for the compound’s role in biochemical pathways and its potential therapeutic applications. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit stable biochemical properties under specific conditions . The compound’s degradation over time may affect its efficacy and interactions with biomolecules. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral and anti-inflammatory activities . At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects observed in animal studies indicate that careful dosage regulation is essential to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with tryptophan-6-halogenase and flavin reductase is crucial for its role in the halogenation of tryptophan . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and function. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s bromine atom enhances its ability to bind to specific transporters, facilitating its movement across cellular membranes . Additionally, this compound may accumulate in certain tissues, affecting its localization and activity. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing its adverse effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function . For example, this compound may localize to the nucleus, where it can influence gene expression and cellular signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indol-4-ol typically involves the bromination of 1H-indol-4-ol. One common method is the electrophilic aromatic substitution reaction where 1H-indol-4-ol is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

    Substitution: The bromine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1H-indol-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

6-bromo-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWLIRDFVYLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646159
Record name 6-Bromo-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-89-8
Record name 6-Bromo-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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